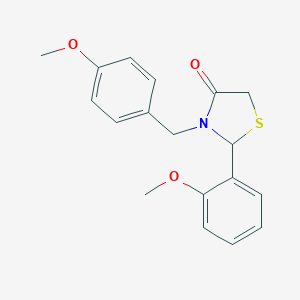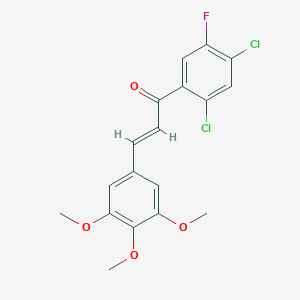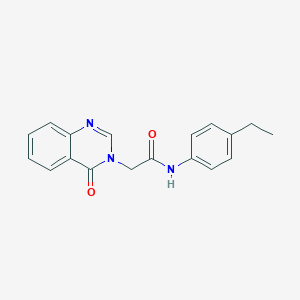![molecular formula C21H15Cl2N3O3 B277795 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B277795.png)
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of benzoxazoles and is known for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
DPA works by binding to the ATP binding site of HSP90, which prevents the protein from functioning properly. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, DPA prevents the proper folding and stabilization of these proteins, leading to their degradation and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). DPA has also been shown to have anti-inflammatory properties and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA in lab experiments is its specificity for HSP90, which allows researchers to study the role of this protein in cancer cell growth and survival. However, DPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful control of DPA concentration and exposure time is required to ensure accurate and reliable results in lab experiments.
Orientations Futures
There are several future directions for research on DPA, including the development of more efficient synthesis methods, the identification of new targets for DPA, and the optimization of DPA dosing and delivery methods. DPA has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, and future research may focus on the development of combination therapies that can enhance the effectiveness of DPA in cancer treatment. Additionally, the potential applications of DPA in the treatment of neurodegenerative disorders and other diseases may be explored in future research.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2,4-dichlorophenol with 2-amino-4-picoline to form 2-(2,4-dichlorophenoxy)-N-(2-picolinyl)acetamide. This intermediate compound is then reacted with 2-amino-5-chlorobenzoxazole to form DPA. The overall synthesis method is a multi-step process that requires careful control of reaction conditions to obtain high yields of the final product.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in cancer treatment. Studies have shown that DPA can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. DPA works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the growth and survival of cancer cells. In addition to its anti-cancer properties, DPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C21H15Cl2N3O3 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-14(22)10-16(18)23)20(27)25-15-3-5-19-17(11-15)26-21(29-19)13-6-8-24-9-7-13/h2-12H,1H3,(H,25,27) |
Clé InChI |
HELAVOAYVFEPNG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)



![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)

